1-Hexadecyl-5-hydroxyquinolin-1-ium
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Overview
Description
1-Hexadecyl-5-hydroxyquinolin-1-ium is a quinoline derivative known for its unique chemical structure and diverse applications This compound is characterized by a long hexadecyl chain attached to the quinoline ring, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-5-hydroxyquinolin-1-ium typically involves the alkylation of 5-hydroxyquinoline with hexadecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-5-hydroxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexadecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinoline ketones or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various alkyl or aryl quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Hexadecyl-5-hydroxyquinolin-1-ium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Hexadecyl-5-hydroxyquinolin-1-ium can be compared with other quinoline derivatives to highlight its uniqueness:
Properties
CAS No. |
113451-64-2 |
---|---|
Molecular Formula |
C25H40NO+ |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-hexadecylquinolin-1-ium-5-ol |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-26-22-17-18-23-24(26)19-16-20-25(23)27/h16-20,22H,2-15,21H2,1H3/p+1 |
InChI Key |
CJNLSGTXWXLYNY-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
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